
(trans)-2-Mercaptomethylcyclobutylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(trans)-2-Mercaptomethylcyclobutylamine hydrochloride is a chemical compound that features a cyclobutyl ring with a mercaptomethyl group and an amine group
準備方法
The synthesis of (trans)-2-Mercaptomethylcyclobutylamine hydrochloride typically involves several steps. One common method includes the reaction of cyclobutanone with a thiol reagent to introduce the mercaptomethyl group, followed by the introduction of the amine group through reductive amination. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
(trans)-2-Mercaptomethylcyclobutylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions for these reactions include oxidizing agents, reducing agents, and nucleophiles, with the major products being sulfoxides, sulfones, and substituted derivatives.
科学的研究の応用
(trans)-2-Mercaptomethylcyclobutylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of (trans)-2-Mercaptomethylcyclobutylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The mercaptomethyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The amine group can interact with acidic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar compounds to (trans)-2-Mercaptomethylcyclobutylamine hydrochloride include other cyclobutylamines and mercaptomethyl derivatives. Compared to these compounds, this compound is unique due to its specific combination of functional groups and its trans configuration, which can influence its reactivity and interactions with biological targets. Some similar compounds include cyclobutylamine, mercaptomethylcyclobutane, and other substituted cyclobutyl derivatives.
特性
CAS番号 |
55217-61-3 |
|---|---|
分子式 |
C5H12ClNS |
分子量 |
153.67 g/mol |
IUPAC名 |
[(1R,2R)-2-aminocyclobutyl]methanethiol;hydrochloride |
InChI |
InChI=1S/C5H11NS.ClH/c6-5-2-1-4(5)3-7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1 |
InChIキー |
AQWXWWDWJQADPU-UYXJWNHNSA-N |
異性体SMILES |
C1C[C@H]([C@@H]1CS)N.Cl |
正規SMILES |
C1CC(C1CS)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


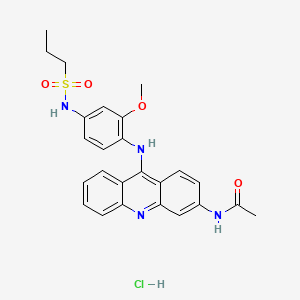
![2,9-Diethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]azepin-5-one](/img/structure/B13761368.png)
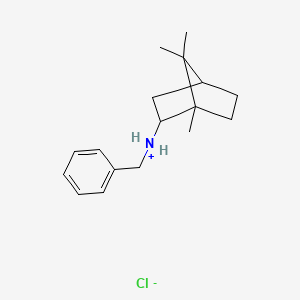


![8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B13761379.png)
![3,3-Dimethyl-6-oxa-3-phosphoniabicyclo[3.1.0]hexane;iodide](/img/structure/B13761386.png)
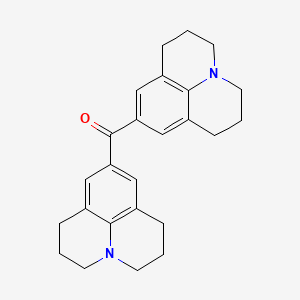
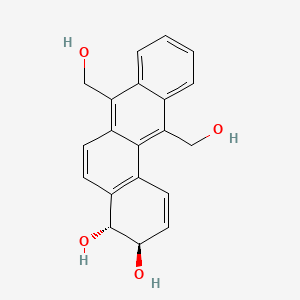
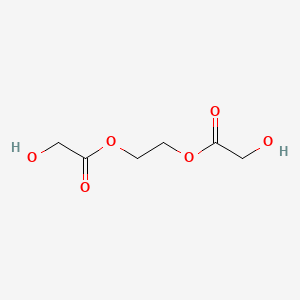

![Acetic acid, [(trioctylstannyl)thio]-, 2-ethylhexyl ester](/img/structure/B13761413.png)
![1-Benzyl-1,2-dihydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethylpyridine](/img/structure/B13761414.png)

